N-benzyl-2-pyridin-3-ylacetamide
Description
N-benzyl-2-pyridin-3-ylacetamide is a pyridine-based acetamide derivative characterized by a benzyl group attached to the nitrogen atom of the acetamide moiety and a pyridin-3-yl group at the α-position. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-benzyl-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(9-13-7-4-8-15-10-13)16-11-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUVWAAHMKQPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-pyridin-3-ylacetamide can be achieved through several methods. One common approach involves the reaction of 2-pyridin-3-ylacetic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and controlled production of the compound, minimizing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of N-benzyl-2-pyridin-3-ylacetic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
N-benzyl-2-pyridin-3-ylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-benzyl-2-pyridin-3-ylacetamide with structurally related pyridine-acetamide derivatives, focusing on synthesis, substituent effects, and physicochemical properties.
Structural Analog: N-(3-Hydroxypyridin-2-yl)acetamide
- Key Differences: Pyridine Substitution: The hydroxyl group is located at the 3-position of the pyridin-2-yl ring, whereas this compound has a pyridin-3-yl group without hydroxyl substitution .
- Implications :
- The hydroxyl group may enable hydrogen bonding, improving interactions with polar biological targets.
- The benzyl group in this compound likely increases membrane permeability, favoring blood-brain barrier penetration in drug design.
Complex Derivative: N-[2-(N-allyl-N-benzylamino)-pyridin-3-yl]-N-benzyl-2,2,2-trichloroacetamide (183b)
- Yield: The synthesis of 183b achieves 90% yield after column chromatography, suggesting efficient reaction conditions for multi-substituted analogs .
- Structural Complexity: 183b features an allyl-benzylamino group and a trichloroacetamide, introducing steric bulk and electron-withdrawing effects. These modifications may enhance stability or alter reactivity compared to the simpler this compound.
Data Table: Comparative Analysis of Pyridine-Acetamide Derivatives
Research Findings and Implications
Substituent Position Effects :
- Pyridin-3-yl derivatives (e.g., this compound) may exhibit distinct electronic profiles compared to pyridin-2-yl analogs due to differences in nitrogen lone-pair orientation, affecting binding to biological targets.
- Benzyl groups enhance lipophilicity, while hydroxyl groups improve solubility, highlighting a trade-off in drug-likeness.
Synthetic Efficiency :
- Multi-step syntheses for complex derivatives like 183b demonstrate high yields (90%) with optimized conditions, suggesting scalability for analogs with tailored properties .
Potential Applications: this compound’s balance of lipophilicity and moderate steric bulk makes it a candidate for central nervous system (CNS) drug discovery. Trichloroacetamide derivatives (e.g., 183b) may serve as intermediates for electrophilic reactions or protease inhibitors due to their electron-deficient carbonyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
